[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that contains both triazole and pyrimidine rings. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities. It is often found in medicinal compounds and exhibits various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides in a tandem reaction that includes transamidation, nucleophilic addition with nitrile, and subsequent condensation . Another method involves a multicomponent reaction using aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the eco-friendly microwave-mediated synthesis and multicomponent reactions mentioned above could be adapted for larger-scale production due to their efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Selective reduction of [1,2,4]Triazolo[1,5-a]pyrimidines to dihydro derivatives has been demonstrated.
Substitution: It can participate in nucleophilic substitution reactions, particularly involving the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions , and various electrophilic agents for substitution reactions. Microwave irradiation is a common condition used to facilitate these reactions efficiently .
Major Products Formed
The major products formed from these reactions include various substituted [1,2,4]Triazolo[1,5-a]pyrimidine derivatives, which exhibit significant biological activities.
Scientific Research Applications
[1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of JAK1 and JAK2, which are involved in various signaling pathways related to inflammation and immune response . The compound’s structure allows it to bind to these targets effectively, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
[1,2,3]Triazolo[1,5-a]pyrimidine: Exhibits various pharmacological properties.
Uniqueness
What sets [1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile apart is its unique combination of triazole and pyrimidine rings, which confer a broad range of biological activities and make it a versatile compound in medicinal chemistry.
Properties
Molecular Formula |
C6H3N5 |
---|---|
Molecular Weight |
145.12 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C6H3N5/c7-1-5-2-8-6-9-4-10-11(6)3-5/h2-4H |
InChI Key |
SHTXNFROWCKBEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)C#N |
Origin of Product |
United States |
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